An In-Depth Technical Guide to 1-(3-Chlorophenyl)piperidin-4-one: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-(3-Chlorophenyl)piperidin-4-one: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 115012-58-3
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)piperidin-4-one, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical properties, synthesis methodologies, detailed analytical characterization, and its significant role as a versatile intermediate in the development of various therapeutic agents. Particular emphasis is placed on the practical application of this compound in the synthesis of central nervous system (CNS) agents, including antipsychotics and analgesics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. Within this class of compounds, N-aryl-substituted 4-piperidones, such as 1-(3-Chlorophenyl)piperidin-4-one, have garnered significant attention as crucial intermediates for the synthesis of a diverse range of pharmacologically active agents.[2] These compounds serve as foundational structures for the development of drugs targeting the central nervous system, including antidepressants, anxiolytics, and antipsychotics.[2] The presence of the 3-chlorophenyl substituent in the title compound offers a unique electronic and steric profile, influencing its reactivity and the biological activity of its derivatives.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of 1-(3-Chlorophenyl)piperidin-4-one is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 115012-58-3 | [3] |
| Molecular Formula | C₁₁H₁₂ClNO | [3] |
| Molecular Weight | 209.67 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | Not explicitly available | - |
| Boiling Point | Not explicitly available | - |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | - |
Safety Information:
1-(3-Chlorophenyl)piperidin-4-one should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, appropriate first-aid measures should be taken immediately.
Synthesis of 1-(3-Chlorophenyl)piperidin-4-one: A Practical Approach
While several general methods exist for the synthesis of N-aryl-4-piperidones, a common and effective approach involves the condensation of an appropriate aniline with a suitable piperidone precursor.[2] One of the most direct methods is the reaction of 3-chloroaniline with a protected or activated piperidin-4-one derivative.
A general, two-step procedure for the synthesis of N-aryl-4-piperidones, which can be adapted for 1-(3-Chlorophenyl)piperidin-4-one, involves an exchange reaction with an N-methyl-N-benzyl-4-oxopiperidinium salt.[2]
General Synthetic Workflow
Caption: General synthetic workflow for N-aryl-4-piperidones.
Detailed Experimental Protocol (Adapted from General Procedures)
Step 1: Synthesis of N-Methyl-N-benzyl-4-oxopiperidinium Iodide
-
To a solution of N-benzyl-4-piperidone (1 equivalent) in acetone, add methyl iodide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate, N-methyl-N-benzyl-4-oxopiperidinium iodide, is collected by filtration, washed with cold acetone, and dried under vacuum.
Step 2: Synthesis of 1-(3-Chlorophenyl)piperidin-4-one
-
To a solution of N-methyl-N-benzyl-4-oxopiperidinium iodide (1 equivalent) in a suitable solvent such as ethanol, add 3-chloroaniline (1.2 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 1-(3-Chlorophenyl)piperidin-4-one.
Causality Behind Experimental Choices:
-
The use of an N-activated piperidone, such as the N-methyl-N-benzyl-4-oxopiperidinium salt, facilitates the nucleophilic attack by the aniline through a ring-opening and subsequent ring-closing mechanism.[2]
-
The choice of a polar protic solvent like ethanol helps to dissolve the reactants and facilitate the reaction.
-
Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.
Analytical Characterization
Accurate characterization of 1-(3-Chlorophenyl)piperidin-4-one is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Spectroscopic Data (Predicted and Representative)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring, as well as the methylene protons of the piperidone ring. The chemical shifts and coupling patterns of the piperidone protons can provide information about the conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidone ring.
-
FTIR: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[4][5] Other characteristic bands for C-N, C-H, and C-Cl bonds will also be present.
Applications in Drug Discovery and Medicinal Chemistry
1-(3-Chlorophenyl)piperidin-4-one is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidin-4-one core serves as a versatile scaffold that can be readily functionalized to generate libraries of compounds for screening against various therapeutic targets.[6][7]
Role in the Synthesis of CNS Agents
The N-aryl-4-piperidone moiety is a key pharmacophore in many drugs targeting the central nervous system.[2] The 3-chlorophenyl group can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross the blood-brain barrier and interact with specific receptors.
Precursor to Antipsychotic and Analgesic Drug Candidates
The piperidine scaffold is a well-established component of many antipsychotic and analgesic drugs.[8] For instance, the core structure of potent opioid analgesics often contains a 4-substituted piperidine ring. While direct evidence linking 1-(3-Chlorophenyl)piperidin-4-one to specific, named drug candidates was not found in the initial search, its structural similarity to known pharmacophores suggests its potential as a key starting material in the development of novel therapeutics in these areas. The general biological activities of piperidin-4-one derivatives include antimicrobial, antiviral, and anticancer properties.[4][7]
A Versatile Intermediate for Further Elaboration
The ketone functionality at the 4-position of the piperidine ring provides a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures, making it an invaluable tool for medicinal chemists in lead optimization and the exploration of structure-activity relationships (SAR).
Caption: Chemical derivatization pathways of 1-(3-Chlorophenyl)piperidin-4-one.
Conclusion
1-(3-Chlorophenyl)piperidin-4-one (CAS: 115012-58-3) is a fundamentally important building block in the field of medicinal chemistry. Its straightforward synthesis and the versatility of its chemical functionalities make it an attractive starting material for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and potential applications, underscoring its significance for researchers and professionals in drug discovery. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future research.
References
- (Note: A specific journal article detailing the synthesis and full characterization of 1-(3-Chlorophenyl)piperidin-4-one was not identified in the search results.
-
D'Andrea, S. V., & Sun, Z. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(18), 3341–3343*. [Link]
-
Alkhafaji, D. S. M. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. [Link]
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Anitha, S., Sivakumar, S., Arulraj, R., Rajkumar, K., Kaur, M., & Jasinski, J. P. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. RSC Advances, 10(52), 31215-31231. [Link]
-
Arulraj, R., Sivakumar, S., Suresh, S., & Anitha, K. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 998. [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(3-CHLOROPHENYL)PIPERIDIN-4-ONE | CAS 115012-58-3. Retrieved from [Link]
-
O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
-
(Reference for a general review on piperidine synthesis) Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
(Reference for a review on biological activities of piperidines) Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971. [Link]
-
(Reference for a review on synthesis of piperidin-4-ones) Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
(Reference for synthesis of related arylpiperidines) Morril, C., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic letters, 9(8), 1461–1464. [Link]
-
(Reference for piperidinols in drug discovery) Manallack, D. T., et al. (2013). The significance of piperazine, piperidine, and morpholine in medicinal chemistry. Journal of medicinal chemistry, 56(8), 3059–3073. [Link]
Sources
- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
